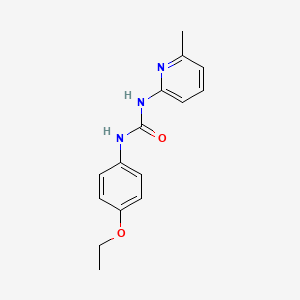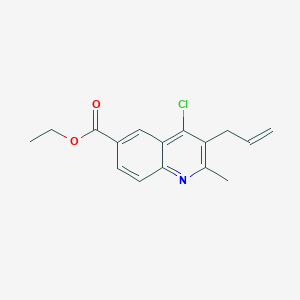![molecular formula C17H18Cl2N2O2S B5685378 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5685378.png)
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine, also known as CBZ, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. CBZ is a piperazine derivative that has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mecanismo De Acción
The exact mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine is not fully understood. However, it has been shown to act as a serotonin and dopamine receptor antagonist, as well as a partial agonist at the 5-HT1A receptor. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has also been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce locomotor activity in animal models, which is indicative of its potential as an antipsychotic. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has also been shown to reduce anxiety-like behavior in animal models, which is indicative of its potential as an anxiolytic. Additionally, 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in certain brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has several advantages as a pharmacological tool for laboratory experiments. It has been extensively studied in animal models, and its pharmacological effects have been well characterized. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to the use of 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine in laboratory experiments. For example, its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine. One potential direction is to investigate its potential as a treatment for drug addiction in humans. Another potential direction is to further investigate its mechanism of action, which may lead to the development of more effective pharmacological tools. Additionally, future research could focus on developing derivatives of 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine that have improved pharmacological properties, such as a wider therapeutic window or increased selectivity for certain neurotransmitter receptors.
Conclusion:
In conclusion, 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential as a pharmacological tool. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models, and has been investigated for its potential as a treatment for drug addiction. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has several advantages as a pharmacological tool for laboratory experiments, but also has limitations, such as a narrow therapeutic window. Future research on 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine could focus on investigating its potential as a treatment for drug addiction in humans, further investigating its mechanism of action, and developing derivatives with improved pharmacological properties.
Métodos De Síntesis
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 3-chlorobenzene sulfonyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has been extensively studied in the scientific literature due to its potential as a pharmacological tool. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 1-[(2-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-chlorophenyl)methylsulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-15-5-3-6-16(12-15)20-8-10-21(11-9-20)24(22,23)13-14-4-1-2-7-17(14)19/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSZJYDQVVKBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)


![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]methioninate](/img/structure/B5685356.png)

![(3aS*,7aR*)-5-methyl-2-[(1-phenylcyclopropyl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5685372.png)
![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)

![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)

![3,5-dimethyl-7-(5-phenoxy-2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5685405.png)